molecular formula C9H10N2OS B1438588 N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine CAS No. 1041533-19-0

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine

Cat. No. B1438588
CAS RN: 1041533-19-0
M. Wt: 194.26 g/mol
InChI Key: FEFLMLUIKCYNRL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine is a compound that likely contains a furan ring, a thiazole ring, and an amine group . Compounds with these functional groups are often used in medicinal chemistry and drug development.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving furan rings and amine groups .


Molecular Structure Analysis

The molecular structure of this compound likely involves a furan ring attached to a thiazole ring via a methylene bridge, with an amine group attached to the thiazole ring .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

A study by Szulczyk et al. (2021) synthesized novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine and evaluated their antibacterial and antimycobacterial activities. They found that these compounds exhibited significant antimicrobial properties, particularly against certain hospital strains of S. epidermidis, demonstrating their potential in addressing bacterial infections (Szulczyk et al., 2021).

Nematicidal and Antimicrobial Activity

Reddy et al. (2010) reported on the synthesis of compounds including N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine derivatives and their nematicidal and antimicrobial activities. The compounds displayed effectiveness against Ditylenchus myceliophagus and Caenorhabditis elegans, as well as various bacterial and fungal organisms, indicating their potential in pest control and antimicrobial applications (Reddy et al., 2010).

Synthesis and Reactivity Studies

Aleksandrov et al. (2021) conducted a study focusing on the synthesis and reactivity of 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole, a compound closely related to N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine. Their work provided insights into the chemical properties and potential applications of such compounds in various fields of chemistry (Aleksandrov et al., 2021).

Antimicrobial and Antifungal Potential

Arora et al. (2013) synthesized Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which are structurally similar to N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine. These compounds showed promising antimicrobial and antifungal activities, suggesting their potential in pharmaceutical applications (Arora et al., 2013).

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-7-6-13-9(11-7)10-5-8-3-2-4-12-8/h2-4,6H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFLMLUIKCYNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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